Metrafenone

Catalog No.
S535303
CAS No.
220899-03-6
M.F
C19H21BrO5
M. Wt
409.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metrafenone

CAS Number

220899-03-6

Product Name

Metrafenone

IUPAC Name

(3-bromo-6-methoxy-2-methylphenyl)-(2,3,4-trimethoxy-6-methylphenyl)methanone

Molecular Formula

C19H21BrO5

Molecular Weight

409.3 g/mol

InChI

InChI=1S/C19H21BrO5/c1-10-9-14(23-4)18(24-5)19(25-6)15(10)17(21)16-11(2)12(20)7-8-13(16)22-3/h7-9H,1-6H3

InChI Key

AMSPWOYQQAWRRM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C(=O)C2=C(C=CC(=C2C)Br)OC)OC)OC)OC

solubility

Soluble in DMSO

Synonyms

Metrafenone; BAS 560 02F; Flexity; Vivando

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)C2=C(C=CC(=C2C)Br)OC)OC)OC)OC

The exact mass of the compound Metrafenone is 408.0572 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Benzophenones - Supplementary Records. It belongs to the ontological category of benzophenones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Metrafenone is a highly specialized benzophenone fungicide belonging to the FRAC Group 50 class, primarily utilized for the targeted control of powdery mildew in high-value crops such as grapes and cereals. Unlike broad-spectrum fungicides, Metrafenone exerts its antifungal activity by disrupting the organization of the actin cytoskeleton, which interferes with apical vesicle transport and polarized hyphal growth [1]. From a formulation and procurement perspective, its low water solubility (approximately 0.49 mg/L at pH 7) and chemical stability make it highly suitable for suspension concentrate (SC) formulations [2]. Crucially, it provides both preventative and curative properties, differentiating it from purely preventative baseline chemistries and making it a critical active ingredient for integrated resistance management programs.

Substituting Metrafenone with generic broad-spectrum fungicides (such as FRAC 3 triazoles) or other specific mildewicides (like FRAC 13 quinoxyfen) often results in control failure during active infections. Quinoxyfen acts strictly as a protectant agent; it cannot halt an infection once the fungus has penetrated the host tissue [1]. In contrast, Metrafenone's unique mechanism of actin cytoskeleton disruption allows it to collapse hyphal tips even after infection has occurred, providing essential curative action [2]. Furthermore, reliance on generic triazoles in regions with high disease pressure frequently leads to cross-resistance, a vulnerability that Metrafenone bypasses due to its distinct FRAC 50 classification.

Post-Infection Curative Efficacy vs. Preventative Aza-Naphthalenes

In field trials evaluating grape powdery mildew (Erysiphe necator) control, Metrafenone demonstrated superior post-infection efficacy compared to the preventative baseline quinoxyfen. At 25 days post-application under high disease pressure, quinoxyfen provided only 45% control of foliar severity, whereas Metrafenone maintained minimal disease levels, effectively halting established infections [1]. This disparity highlights Metrafenone's dual preventative and curative action, driven by its ability to disrupt established hyphal structures rather than merely preventing spore penetration.

Evidence DimensionControl of foliar disease severity (25 days post-application)
Target Compound DataMetrafenone: Minimal disease levels (near complete control)
Comparator Or BaselineQuinoxyfen: 45% control
Quantified Difference>50% improvement in late-stage foliar severity control
ConditionsField trial on Erysiphe necator (grape powdery mildew)

Formulators must select Metrafenone over strictly preventative agents when developing rescue treatments for post-infection agricultural applications.

Distinct Target Binding Profile vs. In-Class Analog Pyriofenone

Although Metrafenone and Pyriofenone both belong to the FRAC 50 aryl-phenyl-ketone class, molecular docking studies reveal distinct binding interactions with the major facilitator superfamily (MFS) transporter. Metrafenone forms specific hydrogen bonds with Trp172 and Leu426 (yielding a free energy of -7.0 kcal/mol), whereas Pyriofenone interacts with Trp172 and Pro405 (-7.1 kcal/mol) [1]. These subtle structural differences in the binding pocket confirm that while they share a macro-level mode of action, their micro-level target engagement diverges.

Evidence DimensionMFS transporter binding residues
Target Compound DataMetrafenone: Hydrogen bonds with Trp172 and Leu426
Comparator Or BaselinePyriofenone: Hydrogen bonds with Trp172 and Pro405
Quantified DifferenceDistinct amino acid residue engagement (Leu426 vs Pro405)
ConditionsIn silico molecular docking and binding mode analysis

This structural binding distinction is crucial for R&D teams designing rotational strategies to mitigate target-site mutations that might confer resistance to one specific analog.

Baseline Sensitivity in Multi-Resistant Pathogen Phenotypes

Metrafenone exhibits extreme potency against wild-type and multi-resistant powdery mildew strains that have developed tolerance to demethylation inhibitors (DMIs) and quinone outside inhibitors (QoIs). In detached leaf assays, sensitive isolates of wheat powdery mildew are nearly completely inhibited by Metrafenone at exceptionally low concentrations, with an EC50 of <0.02 mg/L[1]. Because it operates via actin disruption (FRAC 50) rather than sterol biosynthesis or mitochondrial respiration, it maintains this high efficacy regardless of the pathogen's resistance status to legacy fungicide classes.

Evidence DimensionEffective concentration for 50% inhibition (EC50)
Target Compound DataMetrafenone: EC50 <0.02 mg/L (sensitive strains)
Comparator Or BaselineLegacy DMIs/QoIs: Control failure in resistant phenotypes
Quantified DifferenceComplete inhibition maintained at sub-10 mg/L discriminatory doses
ConditionsDetached leaf assays on Blumeria graminis f. sp. tritici

Procurement managers must prioritize Metrafenone to ensure product viability in agricultural markets plagued by widespread DMI and QoI resistance.

Curative Suspension Concentrate (SC) Formulations

Due to its low water solubility and post-infection efficacy, Metrafenone is ideally suited for formulating agricultural suspension concentrates (e.g., 500 g/L SC). These products are procured specifically for mid-season rescue applications where purely preventative fungicides fail to control established powdery mildew outbreaks [1].

FRAC-Compliant Resistance Management Rotations

Metrafenone is a critical rotational component in high-value viticulture and cereal crop protection. By alternating Metrafenone (FRAC 50) with aza-naphthalenes (FRAC 13) or triazoles (FRAC 3), agronomists can systematically delay the onset of target-site mutations, ensuring long-term efficacy across the entire spray program [2].

Chemical Probes for Actin Cytoskeleton Research

In mycological and biochemical research, Metrafenone serves as a highly specific chemical probe to study apical vesicle transport and polarized hyphal growth. Its ability to disrupt the actin cytoskeleton in obligate biotrophic fungi makes it a valuable tool for understanding fungal morphogenesis and cell polarity pathways [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Exact Mass

408.0572

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S04CWW41HM

GHS Hazard Statements

Aggregated GHS information provided by 331 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (99.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (88.52%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

220899-03-6

Wikipedia

Metrafenone

Use Classification

Agrochemicals -> Fungicides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023
1: Kunova A, Pizzatti C, Bonaldi M, Cortesi P. Metrafenone resistance in a population of Erysiphe necator in northern Italy. Pest Manag Sci. 2016 Feb;72(2):398-404. doi: 10.1002/ps.4060. Epub 2015 Jul 14. PubMed PMID: 26079510; PubMed Central PMCID: PMC5034827.
2: Li J, Li Y, Xu D, Zhang J, Wang Y, Luo C. Determination of metrafenone in vegetables by matrix solid-phase dispersion and HPLC-UV method. Food Chem. 2017 Jan 1;214:77-81. doi: 10.1016/j.foodchem.2016.07.061. Epub 2016 Jul 11. PubMed PMID: 27507450.
3: López-Fernández O, Pose-Juan E, Yáñez R, Rial-Otero R, Simal-Gándara J. Modelling the isothermal degradation kinetics of metrafenone and mepanipyrim in a grape juice analog. Food Res Int. 2018 Jun;108:339-346. doi: 10.1016/j.foodres.2018.03.058. Epub 2018 Mar 24. PubMed PMID: 29735065.
4: Wang S, Liu Y, Sun H. Determination of metrafenone in bitter gourd and soil by GC with ECD. Food Chem. 2016 Apr 1;196:170-3. doi: 10.1016/j.foodchem.2015.09.019. Epub 2015 Sep 8. PubMed PMID: 26593479.
5: Opalski KS, Tresch S, Kogel KH, Grossmann K, Köhle H, Hückelhoven R. Metrafenone: studies on the mode of action of a novel cereal powdery mildew fungicide. Pest Manag Sci. 2006 May;62(5):393-401. PubMed PMID: 16602071.
6: Briz-Cid N, Figueiredo-González M, Rial-Otero R, Cancho-Grande B, Simal-Gándara J. Effect of two anti-fungal treatments (metrafenone and boscalid plus kresoxim-methyl) applied to vines on the color and phenol profile of different red wines. Molecules. 2014 Jun 16;19(6):8093-111. doi: 10.3390/molecules19068093. PubMed PMID: 24936710; PubMed Central PMCID: PMC6270733.
7: Noguerol-Pato R, Sieiro-Sampedro T, González-Barreiro C, Cancho-Grande B, Simal-Gándara J. Effect on the aroma profile of Graciano and Tempranillo red wines of the application of two antifungal treatments onto vines. Molecules. 2014 Aug 13;19(8):12173-93. doi: 10.3390/molecules190812173. Erratum in: Molecules. 2014;19(11):17422-3. Sieiro-Sampredro, Thais [Corrected to Sieiro-Sampedro, Thais]. PubMed PMID: 25123185; PubMed Central PMCID: PMC6271956.
8: Wang X, Glawe DA, Kramer E, Weller D, Okubara PA. Biological Control of Botrytis cinerea: Interactions with Native Vineyard Yeasts from Washington State. Phytopathology. 2018 Jun;108(6):691-701. doi: 10.1094/PHYTO-09-17-0306-R. Epub 2018 Apr 26. PubMed PMID: 29334476.
9: Feng X, Nita M, Baudoin AB. Evaluation of Quinoxyfen Resistance of Erysiphe necator (Grape Powdery Mildew) in a Single Virginia Vineyard. Plant Dis. 2018 Dec;102(12):2586-2591. doi: 10.1094/PDIS-11-17-1822-RE. Epub 2018 Oct 11. PubMed PMID: 30307835.
10: Martínez G, Morales A, Maestro A, Cermeño S, Oliva J, Barba A. Determination of Nine Fungicides in Grape and Wine Using QuEChERS Extraction and LC/MS/MS Analysis. J AOAC Int. 2015 Nov-Dec;98(6):1745-51. doi: 10.5740/jaoacint.14-216. Epub 2015 Sep 22. PubMed PMID: 26400110.
11: Leroux P, Gredt M, Remuson F, Micoud A, Walker AS. Fungicide resistance status in French populations of the wheat eyespot fungi Oculimacula acuformis and Oculimacula yallundae. Pest Manag Sci. 2013 Jan;69(1):15-26. doi: 10.1002/ps.3408. Epub 2012 Oct 16. Review. PubMed PMID: 23073993.
12: Cermeño S, Martínez G, Oliva J, Cámara MA, Barba A. Influence of the presence of ethanol on in vitro bioavailability of fungicide residues. Food Chem Toxicol. 2016 Jul;93:1-4. doi: 10.1016/j.fct.2016.04.016. Epub 2016 Apr 22. PubMed PMID: 27112541.
13: Noguerol-Pato R, Torrado-Agrasar A, González-Barreiro C, Cancho-Grande B, Simal-Gándara J. Influence of new generation fungicides on Saccharomyces cerevisiae growth, grape must fermentation and aroma biosynthesis. Food Chem. 2014 Mar 1;146:234-41. doi: 10.1016/j.foodchem.2013.09.058. Epub 2013 Sep 19. PubMed PMID: 24176337.
14: Regueiro J, Olguín N, Simal-Gándara J, Suñol C. Toxicity evaluation of new agricultural fungicides in primary cultured cortical neurons. Environ Res. 2015 Jul;140:37-44. doi: 10.1016/j.envres.2015.03.013. Epub 2015 Mar 29. PubMed PMID: 25825129.
15: Noguerol-Pato R, Fernández-Cruz T, Sieiro-Sampedro T, González-Barreiro C, Cancho-Grande B, Cilla-García DA, García-Pastor M, Martínez-Soria MT, Sanz-Asensio J, Simal-Gándara J. Dissipation of Fungicide Residues during Winemaking and Their Effects on Fermentation and the Volatile Composition of Wines. J Agric Food Chem. 2016 Feb 17;64(6):1344-54. doi: 10.1021/acs.jafc.5b05187. Epub 2016 Feb 3. PubMed PMID: 26808836.
16: Schmitt MR, Carzaniga R, Cotter HV, O'Connell R, Hollomon D. Microscopy reveals disease control through novel effects on fungal development: a case study with an early-generation benzophenone fungicide. Pest Manag Sci. 2006 May;62(5):383-92. PubMed PMID: 16602068.

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